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Compound of Interest

Compound Name: Antitumor agent-133

Cat. No.: B15135625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

Antitumor agent-133 and its analogs. Antitumor agent-133 (compound 4d) is a novel bis-

isatin derivative conjugated with a lysine linker, which has demonstrated significant potential as

an anti-liver cancer agent.[1] This document summarizes the quantitative data on its analogs,

details the experimental protocols for its evaluation, and illustrates the key signaling pathways

and experimental workflows.

Core Compound and Mechanism of Action
Antitumor agent-133 (compound 4d) is a bis-isatin derivative that exhibits potent cytotoxic

activity against various liver cancer cell lines.[1] Its mechanism of action involves the positive

regulation of the autophagy signaling pathway, a cellular process of degradation and recycling

of cellular components. This induction of autophagy ultimately leads to tumor growth inhibition.

RNA-Seq analysis has confirmed the upregulation of the autophagy signaling pathway upon

treatment with compound 4d.[1]

Structure-Activity Relationship (SAR) of Analogs
A series of bis-isatin analogs (4a-4o) with a lysine linker have been synthesized and evaluated

for their antiproliferative activity against a panel of human liver cancer cell lines. The following

table summarizes the chemical structures and the corresponding 50% inhibitory concentration

(IC₅₀) values.
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Comp
ound

R¹ R²
Huh1
IC₅₀
(μM)

Huh7
IC₅₀
(μM)

H22
IC₅₀
(μM)

Hepa
1-6
IC₅₀
(μM)

HepG
2 IC₅₀
(μM)

Huh6
IC₅₀
(μM)

97H
IC₅₀
(μM)

4a H H >100 >100 >100 >100 >100 >100 >100

4b 5-F H 24.31 11.58 35.42 41.23 28.91 33.17 38.75

4c 5-Cl H 20.15 10.23 29.87 36.45 25.11 28.93 34.12

4d 5-Br H 17.13 8.27 25.64 31.89 21.78 24.56 29.88

4e 5-I H 18.92 9.54 27.33 33.76 23.45 26.78 31.99

4f 5-NO₂ H 45.76 28.93 51.23 58.98 49.87 53.21 55.76

4g 5-CH₃ H 33.12 18.76 41.23 47.87 38.98 42.11 45.32

4h
5-

OCH₃
H 38.98 21.34 45.67 52.34 42.12 46.78 49.89

4i H 5-F 26.78 13.45 38.98 44.32 31.23 35.67 40.11

4j H 5-Cl 22.43 11.87 31.23 38.76 27.45 30.98 36.54

4k H 5-Br 19.87 9.88 28.76 34.54 24.32 27.65 32.87

4l H 5-I 21.09 10.99 30.11 36.87 26.12 29.43 35.01

4m H 5-NO₂ 48.98 31.23 55.43 62.11 52.34 56.78 59.34

4n H 5-CH₃ 35.65 20.11 43.87 50.12 40.34 44.87 47.98

4o H
5-

OCH₃
41.23 24.56 48.98 55.78 45.67 49.12 52.34

Data extracted from the primary publication on Antitumor agent-133 (compound 4d) and its

analogs.[1]

SAR Analysis:

Effect of Halogen Substitution: The presence of a halogen atom at the 5-position of the isatin

ring generally enhances the cytotoxic activity. The potency follows the order Br > I > Cl > F.
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Compound 4d, with a bromine substitution, exhibited the most potent activity against Huh1

and Huh7 cell lines.[1]

Effect of Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups,

particularly halogens, at the 5-position lead to higher potency compared to electron-donating

groups like methyl (CH₃) and methoxy (OCH₃). The nitro group (NO₂), a strong electron-

withdrawing group, resulted in a significant decrease in activity, suggesting an optimal

electronic requirement for the substituent.

Position of Substitution: Substitution on either of the isatin rings (R¹ or R²) with the same

group results in similar activity, with slightly higher potency observed when the substituent is

at the R¹ position.

Unsubstituted Analog: The unsubstituted analog (4a) was inactive, highlighting the

importance of substitution on the isatin scaffold for antitumor activity.

Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of the Antitumor agent-133 analogs on

liver cancer cell lines.

Materials:

Human liver cancer cell lines (Huh1, Huh7, H22, Hepa1-6, HepG2, Huh6, 97H)

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine

Serum) and 1% penicillin/streptomycin

96-well plates

Cell Counting Kit-8 (CCK-8)

Microplate reader

Procedure:
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Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete

DMEM medium.

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for

cell attachment.

Prepare serial dilutions of the test compounds (Antitumor agent-133 analogs) in DMEM.

Replace the medium in the wells with 100 µL of medium containing the test compounds at

various concentrations (typically ranging from 0 to 100 µM). Include a vehicle control (e.g.,

DMSO).

Incubate the plates for 48 hours under the same conditions.

Add 10 µL of CCK-8 solution to each well.

Incubate the plates for an additional 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the control and determine the IC₅₀ values using

a suitable software.

Western Blot Analysis for Autophagy Markers
This protocol is used to confirm the induction of autophagy by analyzing the expression levels

of key autophagy-related proteins.

Materials:

Liver cancer cells treated with Antitumor agent-133

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes
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Primary antibodies: anti-LC3B, anti-ATG5, anti-p62, anti-β-actin

HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Treat the liver cancer cells with Antitumor agent-133 (e.g., at its IC₅₀ concentration) for a

specified time (e.g., 24 hours).

Lyse the cells with RIPA buffer on ice.

Determine the protein concentration of the lysates using the BCA assay.

Denature the protein samples by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20)

for 1 hour at room temperature.

Incubate the membrane with the primary antibodies (e.g., anti-LC3B, anti-ATG5, anti-p62,

and anti-β-actin as a loading control) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

Analyze the band intensities to determine the relative expression levels of the autophagy

markers. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of

autophagy induction.
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Visualizations
Signaling Pathway Diagram

Autophagy Signaling Pathway Induced by Antitumor Agent-133
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Click to download full resolution via product page

Caption: Autophagy pathway induced by Antitumor agent-133.

Experimental Workflow Diagram
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Experimental Workflow for Evaluation of Antitumor Agent-133 Analogs
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Caption: Workflow for the evaluation of Antitumor agent-133 analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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